N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of naphthalene-based acetamide derivatives is often achieved through multi-step reactions involving nucleophilic substitution, reduction, and acetylation processes. For instance, the synthesis of a related compound was performed by treating a naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 in acetonitrile . Another example includes the preparation of a compound through reduction and subsequent nucleophilic reaction followed by acetylation with acetic anhydride . These methods suggest that the synthesis of "N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide" could potentially involve similar steps.
Molecular Structure Analysis
The molecular structure of naphthalene-based acetamides is characterized by the presence of a naphthalene ring, which can be substituted with various functional groups. The crystal structure of one such compound revealed that the naphthalene ring is planar, and the side chain orientation allows for parallel alignment with the aromatic groups . This information can be extrapolated to hypothesize that "N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide" may also exhibit a planar naphthalene ring with substituents that influence its overall conformation and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of naphthalene-based acetamides can be influenced by the substituents on the naphthalene ring and the acetamide moiety. For example, a compound with a hydroxamic acid group was found to be a potent inhibitor of aminopeptidase N due to its metal-chelating properties . The presence of electron-rich and electron-poor sites on another compound was demonstrated through molecular electrostatic potential (MEP) analysis, which is crucial for understanding its reactivity . These findings suggest that "N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide" may also exhibit specific reactivity patterns based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-based acetamides can vary widely depending on their molecular structure. For instance, the crystal packing of one compound was stabilized by hydrogen bonding and weak C-H...π and Se...N interactions . Another compound's crystal structure was characterized by intermolecular hydrogen bonds and intramolecular interactions . These interactions are critical for the compound's stability and solubility. The physical properties such as melting point, solubility, and crystallinity of "N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds.
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(22-3,13-21-2)12-19-17(20)11-23-16-9-8-14-6-4-5-7-15(14)10-16/h4-10H,11-13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUPHGEWZYEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide |
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